![molecular formula C14H12ClFO2 B5764888 {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)
{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for use in different areas of research.
Wissenschaftliche Forschungsanwendungen
{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol has various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. It is also used in the synthesis of other compounds, such as esters, ethers, and amides, which have applications in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can improve cognitive function, memory, and learning in animal models. It has also been shown to have neuroprotective effects and can prevent the damage caused by oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol is its unique chemical structure, which makes it an ideal candidate for use in various research applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol. One of the primary areas of research is in the development of new pharmaceuticals that can be used to treat various neurological disorders. Another area of research is in the development of new synthetic methods for the production of this compound, which can improve its yield and purity. Additionally, studies can be conducted to investigate the potential applications of this compound in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a chemical compound that has various scientific research applications. Its unique chemical structure and properties make it an ideal candidate for use in various fields, including medicinal chemistry and organic chemistry. Further research is needed to fully understand its mechanism of action and potential applications in different fields.
Synthesemethoden
The synthesis of {3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-fluorobenzyl alcohol in the presence of a base, followed by reduction with sodium borohydride. The reaction yields this compound as a white solid with a melting point of 92-94°C.
Eigenschaften
IUPAC Name |
[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTYFRLXJKERLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.